molecular formula C12H18BClN2O3 B1418424 (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride CAS No. 957060-92-3

(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride

Cat. No. B1418424
M. Wt: 284.55 g/mol
InChI Key: HVQOCKSJONHMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C12H18BClN2O3 . It is a derivative of boronic acid and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to a carbonyl group linked to a 4-methylpiperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.09 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

  • Metabolism and Anticancer Activity :

    • A study by (Jiang et al., 2007) explored the metabolism of a compound related to (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid in rat bile. This compound exhibited significant in vivo and in vitro anticancer activity and low toxicity.
  • Applications in Nanotechnology :

    • (Mu et al., 2012) discussed the use of phenyl boronic acids, similar in structure to the compound , in nanotechnology. They were used for saccharide recognition and in modifying the optical properties of carbon nanotubes.
  • Synthesis and Spectroscopic Properties :

    • Research by (Akiyama et al., 1989) focused on the synthesis and spectroscopic properties of compounds related to (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid. These findings contribute to the understanding of the chemical properties and potential applications of such compounds.
  • Asymmetric Synthesis in Medicine :

    • (Cvetovich et al., 1996) reported on the asymmetric synthesis of a human leukocyte elastase inhibitor, highlighting the significance of compounds like (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid in medicinal chemistry.
  • Boron Chemistry and Nanostructure Interaction :

    • The study by (Barras et al., 2016) demonstrated the use of boronic acid-functionalized carbon nanodots in interfering with viral entry, showcasing the potential biomedical applications of boronic acid derivatives.
  • Synthesis and Characterization of Complex Compounds :

    • Research by (Mancilla et al., 1994) involved the synthesis and characterization of boronic acid derivatives, providing insights into the complex chemistry of boronic acids and their potential uses.
  • Boronic Acid Catalysis :

    • (Hashimoto et al., 2015) presented a boronic acid-catalyzed reaction, indicating the catalytic versatility of boronic acids in organic chemistry.

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) for this compound can provide more detailed safety information .

properties

IUPAC Name

[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3.ClH/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18;/h2-4,9,17-18H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQOCKSJONHMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657197
Record name [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride

CAS RN

957060-92-3
Record name Boronic acid, B-[3-[(4-methyl-1-piperazinyl)carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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